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A Comparative Sensory Analysis: Rebaudioside
G vs. Rebaudioside M
A comprehensive guide for researchers and product development professionals on the distinct

taste profiles of two prominent steviol glycosides.

In the ever-evolving landscape of non-nutritive sweeteners, Rebaudioside M (Reb M) has

emerged as a frontrunner, lauded for its clean, sugar-like taste profile. While extensive

research has elucidated the sensory attributes of Reb M, a direct comparative sensory profiling

with Rebaudioside G (Reb G) remains less documented in publicly available scientific

literature. This guide synthesizes the existing sensory data for Reb M and outlines the standard

methodologies used for such evaluations, providing a framework for understanding the sensory

characteristics of these steviol glycosides.

Sensory Profile Comparison
While direct comparative studies between Rebaudioside G and Rebaudioside M are limited,

the sensory profile of Reb M has been extensively characterized. Reb M is consistently

reported to have a taste profile that closely mimics that of sucrose, with significantly reduced

bitterness, astringency, and licorice-like aftertaste compared to earlier generation steviol

glycosides like Rebaudioside A (Reb A).[1][2][3]

Key Sensory Attributes of Rebaudioside M:
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High Sweetness Potency: Reb M is estimated to be 200 to 350 times sweeter than sucrose.

[1][4]

Clean, Sugar-like Taste: Sensory panels consistently describe Reb M as having a clean

sweetness with a taste profile very similar to sugar.

Reduced Off-Flavors: Compared to Reb A, Reb M exhibits a significant reduction in

bitterness, astringency, and licorice aftertaste.[1][2] In some studies, trained panelists did not

detect any significant bitter or licorice off-taste at concentrations equivalent to 10% sucrose.

[4]

Aftertaste: While Reb M has a cleaner finish than many other steviol glycosides, some

studies note a slightly more intense and lingering sweet aftertaste compared to sucrose or

aspartame.[4]

Due to a lack of specific sensory data for Rebaudioside G in the reviewed literature, a direct

quantitative comparison with Rebaudioside M cannot be provided at this time. Rebaudioside G
is recognized as one of the naturally occurring steviol glycosides in the stevia plant, but its

detailed sensory profile and comparison to other high-purity rebaudiosides are not as well-

documented.

Quantitative Sensory Data: Rebaudioside M
The following table summarizes the sensory attributes of Rebaudioside M in comparison to

sucrose and Rebaudioside A, based on data from various sensory panel studies.
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Sensory
Attribute

Rebaudioside
M

Rebaudioside
A

Sucrose
(Reference)

Citation(s)

Sweetness

Intensity

High (200-350x

sucrose)

High (200-400x

sucrose)
1x [1][4]

Bitterness
Very Low to

None
Moderate to High None [1][2]

Astringency Very Low Low to Moderate None [1]

Licorice

Aftertaste

Very Low to

None
Low to Moderate None [4]

Sweet Aftertaste
Moderate to High

(lingering)

Moderate

(lingering)
Low [4]

Overall Liking High Moderate High [5]

Experimental Protocols
The sensory evaluation of steviol glycosides typically involves trained sensory panels or

consumer panels using standardized methodologies.

Key Experimental Methodologies:
Quantitative Descriptive Analysis (QDA®): This method utilizes a trained panel of assessors

to identify, describe, and quantify the sensory attributes of a product. Panelists are trained to

recognize and scale the intensity of specific attributes such as sweetness, bitterness,

metallic taste, and various aftertastes.

Spectrum™ Descriptive Analysis: Similar to QDA, this method uses a trained panel to

evaluate sensory characteristics against a standardized universal scale of intensity for each

attribute.

Check-All-That-Apply (CATA): This consumer-based method provides participants with a list

of sensory descriptors, and they select all the terms that they perceive in the sample. This

method is often used to understand the overall sensory profile and aftertaste characteristics

from a consumer perspective.[2]
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Example Experimental Workflow for Sensory Profiling:
A typical sensory evaluation of a steviol glycoside would follow a structured workflow to ensure

reliable and unbiased results.

Preparation Phase

Evaluation Phase

Analysis Phase

Panelist Screening & Training

Experimental Design
(e.g., blinding, randomization)

Sample Preparation
(e.g., solutions in water)

Sensory Evaluation Sessions
(e.g., QDA, CATA)

Data Collection

Statistical Analysis
(e.g., ANOVA, PCA)

Reporting & Interpretation

Click to download full resolution via product page

Figure 1: A generalized workflow for the sensory profiling of sweeteners.
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Taste Receptor Signaling Pathways
The perception of sweetness and bitterness from steviol glycosides is mediated by specific

taste receptors on the tongue.

The sweet taste is primarily detected by the T1R2/T1R3 G-protein coupled receptor. The bitter

off-tastes associated with some steviol glycosides are mediated by a subset of the T2R family

of bitter taste receptors, with hTAS2R4 and hTAS2R14 being specifically implicated.[6] The

downstream signaling for both sweet and bitter tastes involves the activation of the TRPM5 ion

channel.

Taste Receptor Cells

Intracellular Signaling

Rebaudioside G

Sweet Receptor
(T1R2/T1R3)

 Binds
Bitter Receptors

(e.g., hTAS2R4, hTAS2R14)

 May Bind

Rebaudioside M  Binds

 Weakly Binds

G-protein Activation PLC Activation IP3 & DAG Increase Ca²⁺ Release TRPM5 Channel
Activation Cell Depolarization Neurotransmitter

Release
Brain

(Taste Perception)
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Figure 2: Simplified signaling pathway for sweet and bitter taste perception of steviol

glycosides.
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Rebaudioside M stands out as a high-potency sweetener with a sensory profile remarkably

similar to sucrose, characterized by its clean sweetness and lack of significant bitterness or

other off-notes. This makes it a highly attractive ingredient for sugar reduction in a wide range

of food and beverage applications. While Rebaudioside G is another naturally occurring steviol

glycoside, a detailed public record of its sensory profile is not readily available, precluding a

direct comparison with Rebaudioside M. Further research focusing on the sensory

characterization of less common steviol glycosides like Reb G is warranted to provide a more

complete understanding of their potential as sugar substitutes. Researchers and drug

development professionals are encouraged to conduct their own sensory evaluations using

standardized protocols to determine the suitability of these ingredients for their specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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